![molecular formula C16H12FN3O3 B2747537 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1330024-76-4](/img/structure/B2747537.png)
1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FMTCA, is a chemical compound that belongs to the family of triazole-based carboxylic acids. FMTCA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood. However, it is believed to exert its biological activity by inhibiting the activity of specific enzymes or by interacting with specific receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of Mycobacterium tuberculosis, and exhibit antifungal activity against various fungal strains. Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is its broad-spectrum biological activity, which makes it a promising candidate for the development of novel therapeutic agents. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of this compound is its low solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid. One potential area of interest is the development of this compound-based materials with enhanced mechanical and thermal properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific molecular targets. Finally, the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer and tuberculosis, warrants further investigation.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a multistep process that involves the reaction between 4-fluorophenyl hydrazine and 3-methoxybenzaldehyde in the presence of a catalyst to form 1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-1,2,3-triazole. The resulting product is then treated with a carboxylic acid derivative to yield this compound.
Scientific Research Applications
1-(4-fluorophenyl)-5-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer, antitubercular, and antifungal activities. This compound has also been explored as a potential inhibitor of various enzymes, including acetylcholinesterase, tyrosinase, and β-glucuronidase. Additionally, this compound has been investigated for its potential use in the development of materials with enhanced mechanical and thermal properties.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-(3-methoxyphenyl)triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3/c1-23-13-4-2-3-10(9-13)15-14(16(21)22)18-19-20(15)12-7-5-11(17)6-8-12/h2-9H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOFPHYTAIFETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(N=NN2C3=CC=C(C=C3)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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